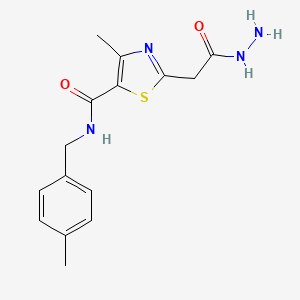amino}propanoic acid CAS No. 1202814-95-6](/img/structure/B6309305.png)
3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid, also known as t-Boc-Phe-NH2, is an organic compound that is used in the synthesis of peptides and proteins. It is a versatile amino acid building block that has been used in many scientific research applications.
Applications De Recherche Scientifique
T-Boc-Phe-NH2 has been used in a variety of scientific research applications. It has been used for the synthesis of peptide hormones, such as oxytocin and vasopressin, and for the synthesis of peptide-based drugs. It has also been used in the synthesis of peptide-based vaccines and immunotherapeutics. Additionally, it has been used in the synthesis of peptide-based probes for imaging and diagnostics.
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in peptide synthesis to protect the amino group. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 is its versatility. It can be used in a variety of lab experiments, including the synthesis of peptide hormones, peptide-based drugs, peptide-based vaccines and immunotherapeutics, and peptide-based probes for imaging and diagnostics. The primary limitation of 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 is its susceptibility to hydrolysis. The t-Boc group is susceptible to hydrolysis, which can lead to the formation of undesired byproducts.
Orientations Futures
The potential future directions for 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 include the development of new methods for the synthesis of peptides and proteins, the development of new peptide-based drugs, the development of new peptide-based vaccines and immunotherapeutics, and the development of new peptide-based probes for imaging and diagnostics. Additionally, 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 could be used in the development of new materials, such as polymers and nanomaterials, and in the development of new catalysts and enzymes.
Méthodes De Synthèse
T-Boc-Phe-NH2 can be synthesized using the Fmoc/t-Boc solid-phase peptide synthesis (SPPS) method. This method involves attaching a t-Boc-protected amino acid to a resin-bound peptide chain by a peptide bond. The t-Boc group is then removed from the amino acid and replaced with a new amino acid. This process is repeated until the desired peptide is synthesized. The 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 can be synthesized in a single step by reacting the amino acid phenylalanine with t-butyloxycarbonyl chloride in the presence of a base.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(12-10-14(18)19)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESOJTWJGLTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)
![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309257.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309299.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)